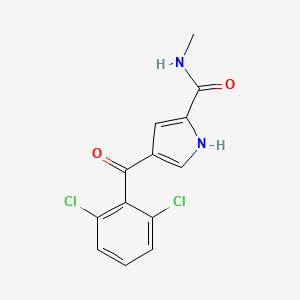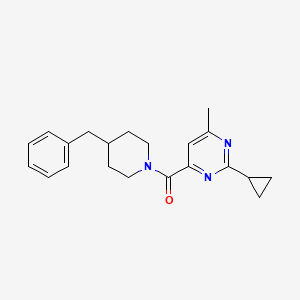
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, also known as BCPM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in pharmacology and drug development. BCPM is a small molecule that belongs to the class of piperidine derivatives and has been shown to have promising pharmacological properties.
科学的研究の応用
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been studied extensively for its potential applications in pharmacology and drug development. Several research studies have shown that (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has a high affinity for the dopamine D2 receptor and has been shown to have potential antipsychotic effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to have anxiolytic and antidepressant-like effects in animal models. Furthermore, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
作用機序
The mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is not fully understood, but it is believed to act as a dopamine receptor antagonist. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have a high affinity for the dopamine D2 receptor and has been shown to block the binding of dopamine to the receptor. This results in a decrease in the activity of the dopaminergic pathways in the brain, which is believed to be responsible for the antipsychotic and anxiolytic effects of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone.
Biochemical and physiological effects:
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have several biochemical and physiological effects. In animal models, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to decrease locomotor activity and increase catalepsy, which is consistent with its potential antipsychotic effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to decrease anxiety-like behavior and increase social interaction, which is consistent with its potential anxiolytic effects.
実験室実験の利点と制限
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it suitable for high-throughput screening assays. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone. One direction is to further investigate its potential applications in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone and to design experiments to study its effects. Finally, the development of new analogs of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone with improved pharmacological properties may lead to the discovery of new drugs for the treatment of psychiatric disorders.
Conclusion:
In conclusion, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is a novel compound that has potential applications in pharmacology and drug development. Its synthesis method is easy and yields a high purity product. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have potential antipsychotic, anxiolytic, and antidepressant-like effects in animal models. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments, but its limitations should also be considered. There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, and its potential applications in the treatment of psychiatric disorders make it a promising candidate for drug development.
合成法
The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone involves the reaction of 4-benzylpiperidine and 2-cyclopropyl-6-methylpyrimidin-4-amine in the presence of a suitable reagent. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been reported in several research articles, and the method has been optimized for maximum yield and purity.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15-13-19(23-20(22-15)18-7-8-18)21(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJDSXZYJXQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)
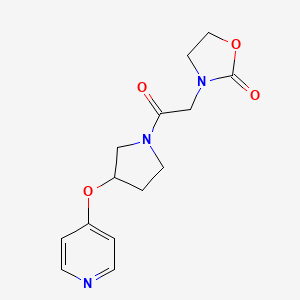


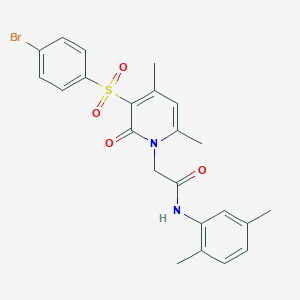
![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)
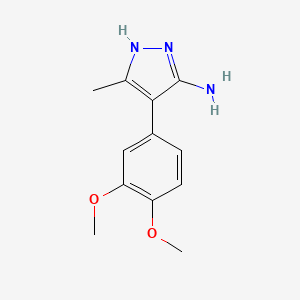



![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)

